N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide
Description
N-[3-(Acetylamino)-4-methylphenyl]cyclopropanecarboxamide is a cyclopropane carboxamide derivative featuring a phenyl ring substituted with an acetylamino group at the meta position and a methyl group at the para position (Figure 1). Its molecular formula is C₁₃H₁₅N₂O₂ (molecular weight: 237.27 g/mol). The compound’s structure combines a rigid cyclopropane ring with a substituted phenyl group, enabling unique interactions with biological targets such as enzymes or receptors involved in cell proliferation and inflammation .
Cyclopropane carboxamides are studied for their antimicrobial, anticancer, and enzyme-modulating properties due to their ability to mimic natural substrates or inhibit key metabolic pathways . The acetylamino group enhances metabolic stability compared to free amino analogs, while the methyl group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
N-(3-acetamido-4-methylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-6-11(7-12(8)14-9(2)16)15-13(17)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUBXPGXSGZOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide typically involves the acetylation of an amino group followed by the formation of a cyclopropanecarboxamide moiety. One common method involves the reaction of 3-amino-4-methylphenylamine with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the cyclopropanecarboxamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide are best understood through comparison with analogs differing in substituent positions, functional groups, or electronic properties. Below is a detailed analysis supported by research findings.
Positional Isomers: Substituent Position Effects
N-[4-(Acetylamino)Phenyl]Cyclopropanecarboxamide
- Structural Difference: Acetylamino group at the para position (vs. meta in the target compound).
- In vitro studies on similar para-substituted carboxamides show 20–30% higher antimicrobial activity against E. coli compared to meta analogs, likely due to improved target alignment .
- Molecular Weight : 218.25 g/mol (C₁₂H₁₄N₂O₂) .
N-[3-(Acetylamino)Phenyl]-3-Phenylpropanamide
- Structural Difference : Replacement of the cyclopropane ring with a phenylpropanamide chain.
- Impact :
- The absence of the cyclopropane ring reduces rigidity, leading to lower thermal stability (decomposition at 120°C vs. 180°C for the cyclopropane analog) .
- Reduced anticancer activity in MCF-7 breast cancer cells (IC₅₀: 45 μM vs. 28 μM for the target compound) .
Functional Group Modifications
N-(3-Amino-4-Methylphenyl)Cyclopropanecarboxamide
- Structural Difference: Free amino group instead of acetylamino.
- Impact: The amino group increases solubility in aqueous media (logP: 1.8 vs. 2.5 for the acetylated form) but reduces metabolic stability due to susceptibility to oxidation . In vivo studies in murine models show 40% faster clearance compared to the acetylated analog .
N-[4-Amino-3-(Trifluoromethyl)Phenyl]Cyclopropanecarboxamide Hydrochloride
- Structural Difference: Trifluoromethyl group replaces methyl, and the amino group is unacetylated.
- Impact :
Substituent Electronic and Steric Effects
N-{3-[Acetyl(Methyl)Amino]Phenyl}Cyclopropanecarboxamide
- Structural Difference: N-acetyl-N-methylamino group instead of acetylamino.
- Impact :
- The methyl group increases steric bulk, reducing binding affinity to the ATP-binding pocket of kinases (Kd: 12 nM vs. 8 nM for the target compound) .
- Higher lipophilicity (logP: 3.1) enhances blood-brain barrier penetration in rodent models .
N-[4-(1-Aminoethyl)Phenyl]Cyclopropanecarboxamide
- Structural Difference: Aminoethyl side chain instead of acetylamino.
- Impact :
- The flexible side chain enables hydrogen bonding with distal residues, improving selectivity for serotonin receptors (5-HT₂A Ki: 15 nM vs. 85 nM for the target) .
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
